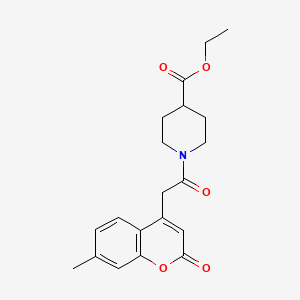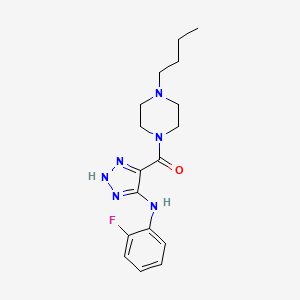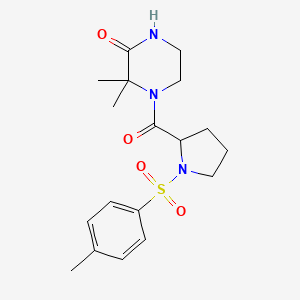
ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of a similar compound, “methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate”, has been studied .Chemical Reactions Analysis
The reaction of 7-amino-4-methylcoumarin with a number of organic halides has been used to synthesize new [ (4-methyl-2-oxo-2 H -chromen-7-yl)amino]methylcoumarins .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate”, have been studied .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate and its derivatives are significant in organic synthesis, contributing to the development of various pharmacologically relevant compounds. For instance, the synthesis of 4-unsubstituted 3-(trifluoroacetyl)coumarins through Knoevenagel condensation and subsequent chromene-coumarin recyclization demonstrates the compound's utility in creating fluorinated coumarins, which are valuable in medicinal chemistry due to their enhanced biological activity (D. L. Chizhov et al., 2008). Additionally, aromatic carbamates with a chromen-2-one fragment have been synthesized through condensation reactions, highlighting the compound's versatility in forming chromene derivatives used in diverse chemical studies (A. V. Velikorodov et al., 2014).
Catalysis and Methodology Development
The compound also plays a crucial role in methodology development for organic synthesis. An example is the efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, where it serves as a precursor in reactions aimed at constructing chromene structures with potential medicinal applications (Muthusamy Boominathan et al., 2011). Such methodologies are essential for developing new synthetic routes that are more efficient and environmentally friendly.
Potential Biological Activities
Research has also explored the biological properties of compounds synthesized from this compound. For example, innovative coumarin derivatives containing the thiazolidin-4-one ring have been synthesized, with preliminary studies suggesting potential antibacterial activities. This underscores the compound's role in the discovery of new therapeutic agents (C. K. Ramaganesh et al., 2010).
Advanced Materials and Chemical Sensors
Furthermore, the synthesis of biologically active compounds like ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) demonstrates the application of this compound in creating materials with specific photophysical properties. Such materials can be used as chemical sensors or in studying surfactant behaviors, contributing to advancements in materials science and analytical chemistry (M. Alsharif et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-[2-(7-methyl-2-oxochromen-4-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-20(24)14-6-8-21(9-7-14)18(22)11-15-12-19(23)26-17-10-13(2)4-5-16(15)17/h4-5,10,12,14H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCAGCGTBOMVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2733800.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)


![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)

![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)

![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B2733818.png)
![Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2733819.png)
